S-Methyl Cefmetazole
Overview
Description
“S-Methyl Cefmetazole” is a derivative of cefmetazole, a cephalosporin antibiotic . Cefmetazole is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative microorganisms . It has a high rate of efficacy in many types of infection and to date no severe side effects have been noted .
Synthesis Analysis
The synthesis of cefmetazole involves several steps, including silanization, halogenation, methoxylation, and secondary silanization of 7beta-dichloroacetamido-3- (1-methyl-1H-tetrazole-5-mercaptomethy)-3-cephem-4-carboxylic acid triethylamine salt serving as a starting material, and then carrying out chain extension and acid and salt formation .
Molecular Structure Analysis
The molecular formula of cefmetazole is C15H17N7O5S3 . It has a weight average of 471.534 and a mono-isotopic mass of 471.045328759 .
Chemical Reactions Analysis
Cefmetazole, like other cephalosporins, inhibits bacterial cell wall synthesis by binding to specific penicillin-binding proteins located inside the bacterial cell wall .
Physical And Chemical Properties Analysis
Cefmetazole has a bioavailability of approximately 100% following intramuscular injection . There is no appreciable metabolism .
Scientific Research Applications
Pharmacokinetics and Production of N-Methylthiotetrazole (NMTT)
S-Methyl Cefmetazole has been evaluated for its pharmacokinetics, particularly in the context of N-methylthiotetrazole (NMTT) production. A study comparing cefoperazone, cefotetan, and cefmetazole found significant differences in NMTT plasma concentrations and urinary recoveries among these cephalosporins. Cefmetazole showed the lowest in vivo production of NMTT, suggesting that cephalosporins primarily excreted renally, like cefmetazole, are associated with lower NMTT production (Welage et al., 1990).
Clinical Efficacy and Safety
Cefmetazole has been extensively evaluated for its clinical efficacy and safety. In Japan, a large-scale clinical evaluation involving 23,855 cases demonstrated its effectiveness in treating infections due to various bacteria. It was found to be effective across all age groups, from infants to the elderly (Shimada et al., 1985).
Comparative Antibacterial Activity
Research comparing the antibacterial activity of cefmetazole with other antibiotics found it to be effective against both gram-positive and gram-negative bacteria, including strains resistant to other cephalosporins. Its activity against Bacteroides fragilis was particularly noted (Tai et al., 1982).
Reproductive System Effects in Rats
An interesting study on cefmetazole's impact on the reproductive system of male rats indicated that high doses of cefmetazole or free NMTT caused reductions in testicular weight and delayed maturation of spermatogenic germ cells in infant rats, but not in pubertal rats. This study highlights the potential species-specific effects of cefmetazole (Moe et al., 1989).
In Vitro Activity Against Anaerobic Bacteria
Cefmetazole's in vitro activity against various anaerobic bacteria has been assessed, showing good activity against Bacteroides spp., Clostridium spp., and anaerobic gram-positive cocci. Its activity was found to be comparable or superior to other antimicrobial drugs in this respect (Cornick et al., 1987).
Pharmacology and Clinical Trials Overview
Cefmetazole sodium's pharmacology, including its broad spectrum of activity and pharmacokinetics, was summarized in a review focusing on its application in various types of infections and surgical procedures (Schentag, 1991).
Pharmacokinetics and Distribution
A detailed study of cefmetazole's pharmacokinetics, particularly focusing on its intravascular and interstitial fluid distribution, was conducted using the skin window technique. This study provided insights into the drug's rapid distribution and elimination kinetics (Tan et al., 1989).
Future Directions
Cefmetazole has received attention as a pharmaceutical intervention for extended-spectrum beta-lactamase-producing Escherichia coli (ESBL-EC) infections . Future research may focus on further investigating the pharmacokinetics/pharmacodynamics (PK/PD) characteristics of cefmetazole against ESBL-EC .
properties
IUPAC Name |
(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methylsulfanyl-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O4S4/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKWCPOCBYWASE-HIFRSBDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Methyl Cefmetazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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